molecular formula C24H27ClN6 B5009683 2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine

2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine

Cat. No.: B5009683
M. Wt: 435.0 g/mol
InChI Key: WCVWTEPBYUVQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins. This particular compound is characterized by its unique structure, which includes a chloro group, piperidinyl groups, and a phenyl group attached to a pyrimidine ring.

Preparation Methods

The synthesis of 2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Properties

IUPAC Name

2-chloro-4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6/c25-23-27-20(18-10-4-1-5-11-18)16-21(28-23)19-17-26-24(31-14-8-3-9-15-31)29-22(19)30-12-6-2-7-13-30/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVWTEPBYUVQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)Cl)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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